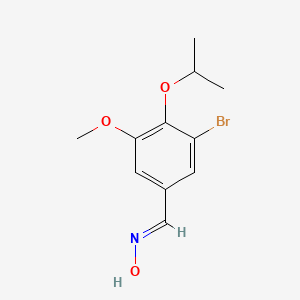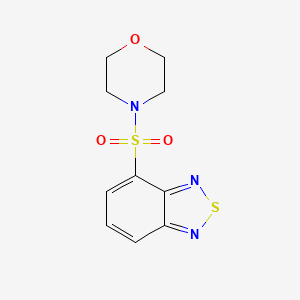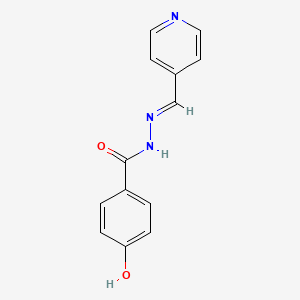
3-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methoxybenzaldehyde oxime derivatives involves various chemical reactions tailored to introduce specific functional groups at designated positions on the benzene ring. For example, selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation is a critical step in synthesizing substituted 2-bromobenzaldehydes, which could be analogous to the synthesis pathway of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime (Dubost et al., 2011).
Molecular Structure Analysis
Crystal structure analysis reveals the molecular geometry, bonding patterns, and the arrangement of functional groups. For example, the study on methoxybenzaldehyde oxime derivatives showed various conformations and hydrogen-bonding patterns, indicating how substitutions on the benzene ring influence the overall molecular structure (Gomes et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving methoxybenzaldehyde oximes typically engage the oxime group and the methoxy substituent, leading to diverse chemical behaviors. For instance, the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde highlights the reactivity of such compounds under specific conditions, which can be relevant when considering the reactivity of this compound (Otterlo et al., 2004).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding the applications and handling of these compounds. The crystal structures and Hirshfeld surface analysis of methoxybenzaldehyde oxime derivatives provide insights into their solid-state characteristics, such as different conformations and hydrogen-bonding patterns, which are essential for predicting the physical properties of related compounds (Gomes et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other chemicals, define the potential applications of these compounds. Spectroscopic studies, such as FT-IR and FT-Raman analyses, provide detailed information on the molecular vibrations, electronic structures, and chemical bonding, offering insights into the chemical properties of methoxybenzaldehyde derivatives (Balachandran et al., 2013).
Wissenschaftliche Forschungsanwendungen
Biomedical Applications :
- A study by Ryzhkova, Ryzhkov, & Elinson (2020) investigated the electrochemically induced transformation of similar compounds, resulting in a new compound with potential for various biomedical applications, particularly in the regulation of inflammatory diseases.
Crystal Structure Analysis :
- Gomes et al. (2018) studied the crystal structures of four methoxybenzaldehyde oxime derivatives, providing insights into their different conformations and hydrogen-bonding patterns, which could have implications for their use in various scientific applications. (Gomes et al., 2018)
Electrocatalytic Activity :
- Pariente et al. (1996) explored the electrodeposition of films derived from dihydroxybenzaldehyde (DHB) isomers and related analogs. They found that these films exhibit catalytic activity in the electrooxidation of NADH, indicating potential applications in biosensor design. (Pariente et al., 1996)
Magnetic Property Analysis :
- A study by Hu et al. (2017) on a novel dinuclear dysprosium complex involving a similar compound demonstrated its magnetic properties, suggesting potential applications in material science and magnetic studies. (Hu et al., 2017)
Pharmacological Potential :
- Rosca (2020) conducted research on new oxazol-5(4H)-ones synthesized from similar compounds, assessing their cytotoxicity and in vitro antimicrobial activity. This suggests potential applications in developing novel pharmaceuticals. (Rosca, 2020)
Synthesis and Characterization :
- Various studies focus on the synthesis and characterization of compounds structurally related to 3-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime, indicating its importance in chemical synthesis and analysis. (Bi, 2015), (Dubost et al., 2011)
Radiochemical Studies :
- Glaser et al. (2008) explored the use of aldehyde-containing prosthetic groups, including those structurally related to this compound, for the (18)F-labeling of peptides, which could have significant implications in positron emission tomography (PET) imaging. (Glaser et al., 2008)
Environmental Chemistry :
- Manasfi et al. (2015) investigated the transformation products of oxybenzone in chlorinated seawater swimming pools. This study highlights the environmental impact and chemical transformations of similar compounds, which could inform environmental monitoring and safety assessments. (Manasfi et al., 2015)
Safety and Hazards
Eigenschaften
IUPAC Name |
(NE)-N-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(2)16-11-9(12)4-8(6-13-14)5-10(11)15-3/h4-7,14H,1-3H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHOLOYWWRCCFA-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)
![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)
![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)
![3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide](/img/structure/B5547660.png)


![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)

![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)
